molecular formula C7H3BrClN3 B8348117 7-Bromo-3-chlorobenzo[e][1,2,4]triazine

7-Bromo-3-chlorobenzo[e][1,2,4]triazine

Katalognummer: B8348117
Molekulargewicht: 244.47 g/mol
InChI-Schlüssel: GIAKYOSVEURTRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chlorobenzo[e][1,2,4]triazine typically involves the cyclization of appropriate precursors in the presence of specific reagents. One common method involves the use of hydrazine hydrate and sodium acetate in aprotic polar solvents like NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at mild temperatures (around 60°C) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-3-chlorobenzo[e][1,2,4]triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions often involve the replacement of the bromine or chlorine atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 7-Bromo-3-chlorobenzo[e][1,2,4]triazine is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. It has been explored for its anticancer, antifungal, and antibacterial activities .

Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 7-Bromo-3-chlorobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Vergleich Mit ähnlichen Verbindungen

  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 4-Bromo-3-methylbenzoic acid

Comparison: Compared to these similar compounds, 7-Bromo-3-chlorobenzo[e][1,2,4]triazine is unique due to its specific substitution pattern on the benzotriazine ring. This unique structure imparts distinct electronic properties, making it more suitable for certain applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C7H3BrClN3

Molekulargewicht

244.47 g/mol

IUPAC-Name

7-bromo-3-chloro-1,2,4-benzotriazine

InChI

InChI=1S/C7H3BrClN3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H

InChI-Schlüssel

GIAKYOSVEURTRX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)N=NC(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.